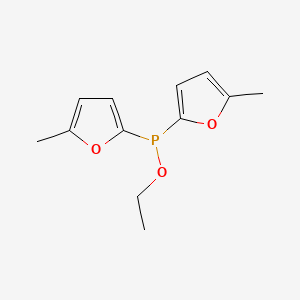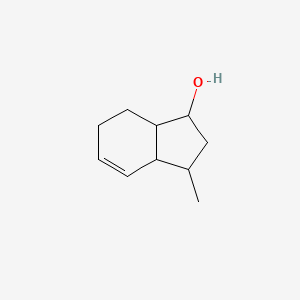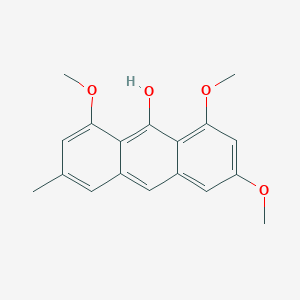silane CAS No. 138172-97-1](/img/structure/B14276854.png)
[(4,6-Dimethylhept-5-en-1-yn-4-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a hydrocarbon chain with both double and triple bonds. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane typically involves the reaction of an appropriate alkyne with a silane reagent under specific conditions. One common method is the hydrosilylation of 4,6-dimethylhept-5-en-1-yne with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated silanes.
Scientific Research Applications
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, making it useful in forming stable complexes. The presence of double and triple bonds allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane
- (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane
Uniqueness
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane is unique due to its specific combination of a silane group with a hydrocarbon chain containing both double and triple bonds. This structural feature imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
138172-97-1 |
|---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
4,6-dimethylhept-5-en-1-yn-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H22OSi/c1-8-9-12(4,10-11(2)3)13-14(5,6)7/h1,10H,9H2,2-7H3 |
InChI Key |
PWKYRXHTDJLSBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(CC#C)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


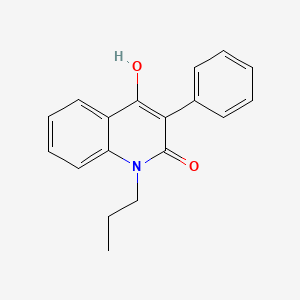
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
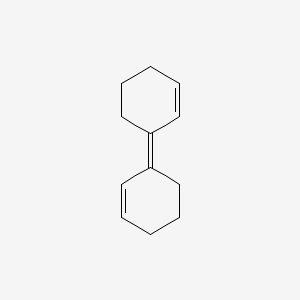
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
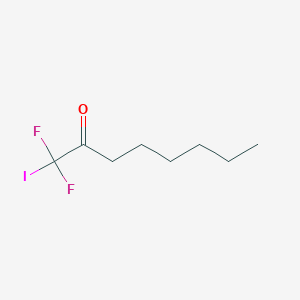
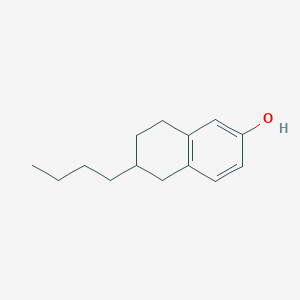
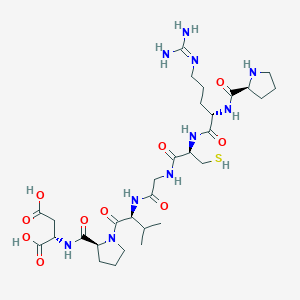
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
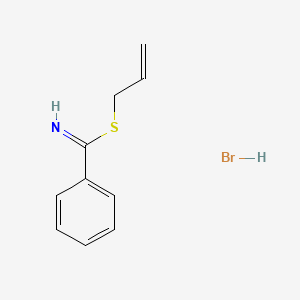
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
